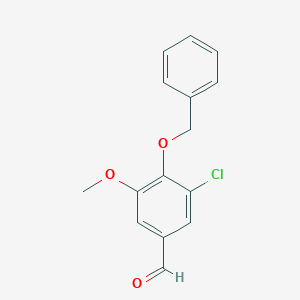

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde

Description

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group

Properties

IUPAC Name |

3-chloro-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMFQFIVISYIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxy-3-chloro-5-methoxybenzaldehyde.

Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group through a reaction with benzyl chloride in the presence of a base like potassium carbonate.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid.

Reduction: 4-(Benzyloxy)-3-chloro-5-methoxybenzyl alcohol.

Substitution: 4-(Benzyloxy)-3-methoxybenzaldehyde (if chlorine is substituted with a methoxy group).

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anti-inflammatory Properties

The compound exhibits significant antimicrobial and anti-inflammatory activities, making it a candidate for drug development. Research indicates that derivatives of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde can inhibit bacterial growth and reduce inflammation in various models. For instance, it has been evaluated for its potential in treating skin conditions such as vitiligo through topical applications that promote depigmentation of surrounding normal skin.

HIV-1 Reverse Transcriptase Inhibition

In the realm of antiviral research, 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde has been utilized in the synthesis of novel non-nucleoside reverse transcriptase inhibitors targeting HIV-1. These compounds demonstrate high potency against both wild-type and drug-resistant strains of the virus, showcasing their potential as therapeutic agents .

Organic Synthesis

Synthesis of Transition Metal Complexes

The compound serves as a precursor in the synthesis of transition metal complexes derived from Schiff base ligands. These complexes have shown promising antioxidant and antimicrobial activities. For example, complexes synthesized from 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde have been evaluated for their in vitro antioxidant activity, revealing high potency.

Benzylic Oxidations and Reductions

In organic chemistry, this compound is employed in benzylic oxidation and reduction reactions, which are fundamental for synthesizing various organic compounds. The versatility of these reactions allows for the creation of complex molecular architectures that are essential in drug discovery and development.

Material Science

Liquid Crystals

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde has been investigated for its role in the synthesis of liquid crystal materials. These materials have applications in display technologies and sensors due to their unique optical properties. The synthesis involves esterification reactions that yield novel liquid crystal compounds with desirable thermal and optical characteristics .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde depends on its application:

In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

In Medicinal Chemistry: It may interact with biological targets, such as enzymes or receptors, to exert its effects. The specific molecular targets and pathways involved would depend on the structure of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

4-(Benzyloxy)benzaldehyde: Lacks the chlorine and methoxy groups, making it less versatile in certain reactions.

3-Chloro-4-methoxybenzaldehyde: Lacks the benzyloxy group, which may affect its reactivity and applications.

4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but without the chlorine atom, which can influence its chemical behavior.

Uniqueness: 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.

Biological Activity

4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde is an organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzaldehyde structure with three substituents:

- Benzyloxy group

- Chloro group

- Methoxy group

These substituents significantly influence its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 288.73 g/mol.

Biological Activity Overview

Research has highlighted several key areas where 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde exhibits notable biological activity:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. In vitro studies indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 µg/mL against these pathogens .

- A study reported that derivatives of this compound demonstrated significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values indicating strong potency .

-

Anti-inflammatory Activity :

- The compound's derivatives have been used in synthesizing transition metal complexes that exhibit promising anti-inflammatory properties. For instance, complexes derived from this compound demonstrated significant inhibition of inflammatory responses in various models.

- Research indicated that certain synthesized ligands based on this compound showed excellent anti-inflammatory activities in pharmacological evaluations.

-

Anticancer Potential :

- Preliminary studies have suggested potential anticancer properties, particularly in colorectal cancer cell lines (HCT-116 and LoVo). Molecular docking analyses revealed promising interactions with target proteins involved in cancer progression .

- The mean IC50 values for active candidates derived from this compound were calculated, indicating moderate to high potency against cancer cell proliferation .

Table 1: Biological Activity Summary

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study conducted on derivatives of 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde revealed that modifications to the substituents could enhance antimicrobial efficacy and reduce cytotoxicity to normal cells while maintaining effectiveness against cancer cell lines . -

Molecular Docking Studies :

Molecular docking analyses were performed to understand the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. The results indicated strong binding affinities, suggesting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.